Product packaging for Mundoserone(Cat. No.:CAS No. 3564-85-0)

Mundoserone

Cat. No.: B1621815
CAS No.: 3564-85-0
M. Wt: 342.3 g/mol
InChI Key: PYRZRPSTTNKOCS-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mundoserone (CAS 3564-85-0) is a natural product of significant interest in biochemical research, particularly in the study of angiogenesis. Research using the transgenic zebrafish model Tg(fli1a:EGFP)y1 has demonstrated that this compound exhibits potent anti-angiogenic activity by significantly inhibiting the formation of intersegmental vessels (ISVs) in a dose-dependent manner . One study reported an ISV inhibition ratio of 73.6% at a concentration of 10 µM . Its mechanism of action involves the downregulation of key signaling pathways, including SLIT3/ROBO and FGFR/PTP-RB, and the upregulation of NOTCH1A signaling, which collectively contribute to its observed inhibitory effects on new blood vessel formation . Due to its role in modulating these critical pathways, this compound serves as a valuable lead compound for researchers investigating pathological angiogenesis associated with diseases such as cancer . Its research applications are primarily in the fields of oncology, vascular biology, and natural product drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Chemical Specifications: • CAS Number: 3564-85-0 • Molecular Formula: C19H18O6 • Molecular Weight: 342.34 g/mol • IUPAC Name: [6aS,(+)]-6a,12aα-Dihydro-2,3,9-trimethoxy[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O6 B1621815 Mundoserone CAS No. 3564-85-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3564-85-0

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

(6aS,12aS)-2,3,9-trimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one

InChI

InChI=1S/C19H18O6/c1-21-10-4-5-11-14(6-10)25-17-9-24-13-8-16(23-3)15(22-2)7-12(13)18(17)19(11)20/h4-8,17-18H,9H2,1-3H3/t17-,18+/m1/s1

InChI Key

PYRZRPSTTNKOCS-MSOLQXFVSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)[C@@H]3[C@H](O2)COC4=CC(=C(C=C34)OC)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

Preclinical Models and Experimental Design

Zebrafish (Danio rerio) as a Strategic In Vivo Model for Angiogenesis Research

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying angiogenesis due to its rapid development, optical transparency, and high genetic similarity with humans. nih.govresearchgate.netmdpi.com This vertebrate model allows for the direct, real-time visualization of blood vessel development in a living organism, making it particularly suitable for screening compounds that may affect this process. nih.govresearchgate.net

Utility of Transgenic Zebrafish Lines for Vascular Visualization (e.g., Tg(fli1a:EGFP)y1)

To enhance the visualization of the vascular system, researchers utilize transgenic zebrafish lines, such as the Tg(fli1a:EGFP)y1 line. nih.govmdpi.comresearchgate.net In this specific line, the fli1a promoter, which is active in endothelial cells, drives the expression of Enhanced Green Fluorescent Protein (EGFP). nih.govmdpi.comresearchgate.net This genetic modification results in the entire vascular network of the zebrafish embryo fluorescing green, enabling clear and detailed observation of blood vessel formation and any potential disruptions caused by chemical compounds. nih.govnih.gov The synonyms for this line include Tg(fli1:EGFP)y1, Tg(fli1a:EGFP), and Tg(fli1:EGFP). mdpi.com

Phenotypic Assessment of Angiogenesis Inhibition (e.g., Intersegmental Vessel (ISV) Formation, Dorsal Longitudinal Anastomotic Vessels (DLAV))

The anti-angiogenic effects of Mundoserone are phenotypically assessed by observing the development of specific vascular structures in zebrafish embryos. nih.govspandidos-publications.commodelorg.com Key structures of interest include the intersegmental vessels (ISVs) and the dorsal longitudinal anastomotic vessels (DLAVs). nih.govmdpi.commodelorg.com In control embryos, these vessels form a characteristic, organized pattern. nih.gov However, exposure to this compound has been shown to inhibit the proper development of both ISVs and DLAVs. nih.govspandidos-publications.com Researchers observe a reduction in the number and completeness of these vessels, indicating an anti-angiogenic effect. nih.govresearchgate.net

Quantitative Analysis of Dose-Dependent Responses in Zebrafish Embryos

To quantify the anti-angiogenic activity of this compound, researchers perform dose-dependent response analyses in zebrafish embryos. nih.govmdpi.com Embryos are exposed to varying concentrations of this compound, and the effects on ISV formation are measured. nih.gov Studies have demonstrated that this compound inhibits ISV formation in a dose-dependent manner. nih.govresearchgate.net For instance, a significant anti-angiogenic effect, with an ISV inhibition ratio of 73.6±1.3%, was observed at a concentration of 10 µM. nih.govnih.gov This quantitative approach allows for the determination of the potency of the compound's inhibitory effects.

Dose-Dependent Inhibition of ISV Formation by this compound in Zebrafish Embryos
This compound Concentration (µM)Number of ISVs (Mean ± SD)ISV Inhibition Ratio (%)
0 (Control)27.6 ± 0.50 ± 0.6
2.5Not specified0 ± 0.6
521.4 ± 0.522.5 ± 0.6
107.3 ± 1.273.6 ± 1.3

In Vitro Approaches for Complementary Mechanistic Elucidation (e.g., Microvascular Endothelial Cell Proliferation and Migration Studies)

While zebrafish models provide valuable in vivo data, in vitro approaches are crucial for elucidating the underlying cellular and molecular mechanisms of this compound's anti-angiogenic activity. nih.govspandidos-publications.com Future studies involving the proliferation and migration of microvascular endothelial cells are necessary to confirm the effects of this compound. nih.govspandidos-publications.com These assays can help determine if this compound directly impacts the key cellular processes that drive angiogenesis. frontiersin.orgnih.gov

High-Throughput Screening Methodologies within Natural Product Libraries

This compound was identified as a potential anti-angiogenic compound through high-throughput screening (HTS) of natural product libraries. nih.govspandidos-publications.commodelorg.com HTS allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. researchgate.netmedinadiscovery.com In the case of this compound, a library of 240 natural products from the Natural Products Collection of MicroSource was screened using the Tg(fli1a:EGFP)y1 zebrafish model. nih.govnih.gov This initial screening identified this compound as a compound with potent anti-angiogenic properties, paving the way for more detailed investigations. nih.govspandidos-publications.com

Molecular and Cellular Mechanisms of Action

Modulatory Effects on Key Angiogenic Signaling Cascades

Studies have demonstrated that mundoserone's anti-angiogenic activity stems from its ability to simultaneously influence multiple signaling pathways, including the SLIT/ROBO, FGFR/PTP-RB, and NOTCH1A pathways. nih.govnih.govresearchgate.net An in vivo screening of natural products identified this compound as an inhibitor of intersegmental vessel (ISV) formation in zebrafish embryos in a dose-dependent manner. nih.gov At a concentration of 10 µM, it achieved a significant ISV inhibition ratio of 73.6±1.3%. nih.gov The molecular basis for this effect was traced to specific changes in the expression of angiogenesis-associated genes. nih.gov

GeneEffect of this compoundSignaling Pathway
SLIT3 DownregulationSLIT/ROBO
ROBO1 DownregulationSLIT/ROBO
ROBO2 DownregulationSLIT/ROBO
FGFR2 DownregulationFGFR/PTP-RB
FGFR3 DownregulationFGFR/PTP-RB
PTP-RB DownregulationFGFR/PTP-RB
NOTCH1A UpregulationNOTCH

The SLIT/ROBO signaling pathway is a crucial regulator of cell migration, axon guidance, and angiogenesis. nih.govnih.govwikipedia.org The secreted Slit proteins interact with their Roundabout (Robo) receptors to mediate these processes. nih.govwikipedia.org this compound has been shown to significantly reduce the expression of key components of this pathway. nih.gov

Specifically, treatment with this compound led to a marked decrease in the gene expression of slit guidance ligand 3 (SLIT3) and its receptors, roundabout guidance receptor 1 (ROBO1) and roundabout guidance receptor 2 (ROBO2) in zebrafish embryos. nih.govnih.gov The SLIT/ROBO system acts as a repulsive cue in many developmental processes, and its blockade is being explored as a therapeutic strategy to inhibit angiogenesis. nih.govnih.gov For instance, SLIT2, acting through ROBO1 and ROBO2, has been implicated in promoting sprouting angiogenesis in ocular neovascular diseases. nih.gov By downregulating SLIT3, ROBO1, and ROBO2, this compound effectively interferes with this pro-angiogenic signaling axis. nih.gov

The Fibroblast Growth Factor (FGF) signaling pathway is another fundamental regulator of angiogenesis. mdpi.com this compound exerts a significant inhibitory effect on this pathway by downregulating the expression of fibroblast growth factor receptor 2 (FGFR2) and fibroblast growth factor receptor 3 (FGFR3). nih.govnih.gov These receptors are key mediators of FGF-induced cellular responses, including proliferation and migration of endothelial cells. mdpi.comnih.gov

In conjunction with the downregulation of FGFRs, this compound also reduces the expression of Protein Tyrosine Phosphatase, Receptor Type B (PTP-RB). nih.govnih.gov PTP-RB is known to regulate blood vessel remodeling and angiogenesis. nih.gov By suppressing both FGFR and PTP-RB gene expression, this compound disrupts the signaling cascade that promotes the formation of new blood vessels. nih.gov

Independent and Interdependent Pathway Regulation in Angiogenesis

The anti-angiogenic activity of this compound appears to arise from a coordinated regulation of multiple pathways that are both independent and potentially interconnected. nih.gov

While Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis, research suggests that this compound may operate through mechanisms that are independent of VEGF signaling. researchgate.net The significant downregulation of the FGFR pathway components points towards a strong FGF-dependent mechanism. nih.govresearchgate.net This suggests that this compound's efficacy may be particularly relevant in contexts where angiogenesis is driven by FGF rather than, or in addition to, VEGF. researchgate.netnih.govnih.gov Further validation of these VEGF-independent, FGF-dependent mechanisms is a noted area for future research. researchgate.net

The process of angiogenesis is not solely dependent on signaling cascades but also requires the remodeling of the extracellular matrix (ECM) to allow for endothelial cell migration and invasion. nih.govfrontiersin.orgnih.gov Matrix Metalloproteinases (MMPs) are key enzymes responsible for degrading ECM components. nih.govnih.gov The SLIT2/ROBO1 signaling axis has been shown to upregulate MMP-2 and MMP-9, thereby promoting cell migration and invasion. researchgate.net

While direct studies on this compound's effect on MMPs have not yet been conducted, its significant downregulation of the SLIT/ROBO pathway suggests a potential indirect mechanism for inhibiting MMP activity. nih.gov The exploration of this compound's impact on other angiogenesis-associated components, such as MMPs, has been identified as an important direction for future investigation to fully elucidate its anti-angiogenic profile. nih.govresearchgate.net

Identification as an Anti-Angiogenic Agent

This compound has been identified as an effective inhibitor of angiogenesis. Studies utilizing in vivo models, such as zebrafish embryos, have demonstrated its ability to disrupt the development of intersegmental blood vessels in a dose-dependent manner. This anti-angiogenic activity is not linked to the inhibition of mitochondrial Complex I.

Comparative Mechanistic Analysis with Known Complex I Inhibitors (e.g., Rotenone)

A comparative analysis of the mechanism of action of this compound with established Complex I inhibitors like Rotenone reveals distinct cellular targets and pathways.

This compound: The anti-angiogenic effects of this compound are attributed to its influence on specific signaling cascades. Research indicates that this compound significantly downregulates the expression of key components of the Slit/Robo and FGF receptor/PTP-RB signaling pathways. nih.govnih.govresearchgate.net Concurrently, it upregulates the Notch1a signaling pathway. nih.govnih.govresearchgate.net This modulation of developmental signaling pathways directly impacts endothelial cell behavior, leading to the inhibition of blood vessel formation. nih.govnih.govresearchgate.net

Rotenone: In contrast, Rotenone's primary mechanism of action is the direct inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). nih.gov The cellular consequences of Rotenone exposure are therefore primarily related to impaired cellular respiration and oxidative stress. nih.govnih.gov

The following table provides a comparative summary of the mechanistic details:

FeatureThis compoundRotenone
Primary Target Signaling pathways (Slit/Robo, FGFR/PTP-RB, Notch1a) nih.govnih.govresearchgate.netMitochondrial Complex I nih.govnih.gov
Primary Effect Inhibition of angiogenesis nih.govnih.govresearchgate.netInhibition of cellular respiration nih.govnih.gov
Key Molecular Events Downregulation of SLIT3, ROBO1, FGFR2/3, PTP-RB; Upregulation of NOTCH1A nih.govnih.govBlockage of electron transfer from NADH to ubiquinone nih.gov
Cellular Consequence Disruption of blood vessel formation nih.govresearchgate.netDecreased ATP synthesis, increased ROS production nih.gov

Implications for Cellular Bioenergetics and Angiogenesis

The distinct mechanisms of this compound and Complex I inhibitors have profoundly different implications for cellular bioenergetics and angiogenesis.

The action of this compound is specifically targeted toward the signaling networks that orchestrate the complex process of angiogenesis. By modulating the expression of genes involved in cell guidance, proliferation, and differentiation, this compound effectively curtails the formation of new vasculature. nih.govnih.govresearchgate.net The impact on cellular bioenergetics is not the primary mechanism of its anti-angiogenic effect.

Conversely, the inhibition of Complex I by compounds such as Rotenone has a direct and significant impact on cellular bioenergetics. The disruption of the electron transport chain cripples the cell's ability to generate ATP through oxidative phosphorylation, forcing a reliance on less efficient metabolic pathways like glycolysis. nih.gov While severe mitochondrial dysfunction can secondarily affect processes like angiogenesis, it is not the specific and targeted mechanism seen with this compound. The effects of Complex I inhibitors on angiogenesis are generally a consequence of broader cellular stress and energy depletion, rather than a direct modulation of angiogenic signaling pathways.

Structure Activity Relationships and Chemical Analogs

Structure-Activity Relationship (SAR) Studies for Anti-angiogenic Potency

While comprehensive SAR studies focused exclusively on Mundoserone are limited, valuable insights can be drawn from its identification as a rotenoid isoflavonoid (B1168493) and its structural similarity to other compounds in this class, such as Rotenone. spandidos-publications.comnih.gov The anti-angiogenic activity of this compound was identified through in vivo screening in zebrafish, where it was shown to inhibit the formation of intersegmental vessels (ISVs) in a dose-dependent manner. spandidos-publications.comnih.gov The mechanism is believed to involve the downregulation of the SLIT/ROBO and FGFR pathways, distinguishing it from many anti-angiogenic agents that target the VEGF pathway. spandidos-publications.comnih.gov

The fundamental structural motif essential for the biological activity of this compound is the pentacyclic rotenoid scaffold. Rotenoids are a class of naturally occurring isoflavonoids characterized by a cis-fused B/C ring system, which imparts a rigid, bent shape to the molecule. researchgate.net

Key structural features of the rotenoid class believed to be essential include:

The Core Heterocyclic System : The chromeno[3,4-b]furo[2,3-h]chromene ring system is the foundational structure of rotenoids like this compound and Rotenone. nih.gov

The B/C Ring Junction : The specific stereochemistry at the 6a and 12a positions (cis-fusion) is critical for the characteristic conformation of the molecule and its interaction with biological targets.

The D-ring and E-ring : The presence and substitution pattern of the D-ring (a chromone (B188151) moiety) and the nature of the E-ring (a furan (B31954) or dihydrofuran ring) significantly influence activity. This compound possesses a furan E-ring, distinguishing it from Rotenone, which has an isopropenyl-substituted dihydrofuran E-ring. spandidos-publications.comnih.gov

CompoundMolecular FormulaKey Structural Features
This compound C19H18O6Rotenoid core, furan E-ring. ebi.ac.ukresearchgate.net
Rotenone C23H22O6Rotenoid core, isopropenyl dihydrofuran E-ring, dimethoxy substitution on A-ring. nist.govscbt.com

This table compares the basic structural elements of this compound and its well-known analog, Rotenone.

The specific functional groups and their positions on the rotenoid skeleton have a profound impact on anti-angiogenic potency and other biological activities. Studies on various natural and synthetic rotenoids provide a basis for understanding how structural modifications might influence the efficacy of this compound.

Hydroxylation : The introduction of a hydroxyl group at the C12a position appears to be a critical modification for enhancing anti-angiogenic effects. A study investigating eight rotenoids from Derris trifoliata found that 12a-hydroxyrotenone was the most potent inhibitor of microvessel sprouting in an ex vivo aortic ring assay. researchgate.net This suggests that creating a 12a-hydroxy analog of this compound could be a promising strategy to boost its potency.

A-ring Substitution : The methoxy (B1213986) groups on the A-ring, common to many rotenoids including Rotenone, are known to contribute to their biological activity. nih.gov The specific substitution pattern can modulate interaction with cellular targets.

E-ring Modifications : The E-ring is a significant site for structural diversity among rotenoids. The activity of deguelin (B1683977), which has a dimethylpyran E-ring, in inhibiting Hsp90 and its associated anti-angiogenic effects highlights the importance of this part of the molecule. nih.gov

C-12 Carbonyl Group : The ketone at the C-12 position is a key feature. Synthesizing derivatives by modifying this carbonyl group into oximes or alcohols has been shown to produce compounds with selective antiproliferative activities against different cancer cell lines, indicating this position is a viable point for modification to tune biological effects. researchgate.net

Rotenoid AnalogKey Modification from RotenoneReported Biological ActivityReference
12a-hydroxyrotenone -OH group at C12aPotent suppression of microvessel sprouting. researchgate.net
Deguelin Altered E-ring (dimethylpyran)Potent apoptotic and anti-angiogenic activities. nih.gov
Tephrosin -OH group at C12a, saturated E-ring isopropenyl groupPotent apoptotic and anti-angiogenic reagent. researchgate.net
Rotenone Oxime Derivatives C=O at C12 converted to C=N-OHAntiproliferative activity against cancer cell lines. researchgate.net

This table summarizes the effects of specific structural modifications on the biological activity of various rotenoid analogs.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel molecules.

To date, there is a lack of published QSAR studies specifically modeling the anti-angiogenic activity of this compound and its direct analogs. The development of such models is hampered by the limited number of tested compounds and the novelty of its identified mechanism of action.

However, QSAR modeling has been applied to the broader rotenoid class for other biological endpoints. For instance, a three-dimensional QSAR analysis was conducted on rotenoids and other compounds as inhibitors of the breast cancer resistance protein (BCRP), a transporter involved in multidrug resistance. researchgate.net This study suggested that hydrophobicity and molecular shape were key physicochemical parameters for inhibitory activity. researchgate.net While not directly related to anti-angiogenesis, this work demonstrates the feasibility of applying QSAR methods to the rotenoid scaffold to build predictive models, which could be a valuable future direction for designing this compound-based anti-angiogenic agents.

Design Principles for the Development of this compound Derivatives

Based on the available SAR data for the rotenoid class, several design principles can be proposed for the development of novel this compound derivatives with potentially enhanced anti-angiogenic potency or improved pharmacological profiles.

Scaffold Hopping and Simplification : While the pentacyclic core is crucial, analogs with truncated or simplified ring systems could lead to derivatives that are easier to synthesize. Studies on deguelin have shown that B- and C-ring-truncated compounds can still retain potent biological activity. nih.gov

Targeted Substitution :

C12a-Hydroxylation : Based on the high potency of 12a-hydroxyrotenone, introducing a hydroxyl group at this position on the this compound scaffold is a high-priority strategy. researchgate.net

E-Ring Manipulation : The furan E-ring of this compound is a key point for modification. Synthesizing analogs with different heterocyclic systems or substituents on this ring could fine-tune activity and selectivity.

A-Ring Demethylation/Substitution : Altering the methoxy groups on the A-ring could modify the compound's polarity and hydrogen-bonding capabilities, potentially influencing target binding and pharmacokinetic properties.

Mechanism-Guided Design : Since this compound acts on the SLIT/ROBO and FGFR pathways, derivatives could be designed to enhance interactions with these specific targets. nih.gov This contrasts with the design of many rotenoids that are optimized for mitochondrial complex I inhibition. wikipedia.org This offers an opportunity to develop derivatives with a more selective and potentially less toxic anti-angiogenic profile.

The synthesis of a focused library of this compound derivatives based on these principles, followed by screening in relevant assays such as the zebrafish embryo model, would be a critical step in validating these design strategies and advancing this compound class toward clinical consideration. nih.gov

Research Trajectories and Unexplored Dimensions

Comprehensive Transcriptomic and Proteomic Profiling in Relevant Biological Models

A critical next step in understanding Mundoserone's biological impact is the comprehensive analysis of its effects on global gene and protein expression. To date, research has primarily focused on its toxic effects on specific insect species, such as the African cotton leafworm, Spodoptera littoralis. Future studies should employ high-throughput transcriptomic (RNA-seq) and proteomic (mass spectrometry-based) techniques in relevant biological models. These models could include insect cell lines to further elucidate its insecticidal mechanism or vertebrate models to explore potential cross-species effects. Such analyses would generate extensive datasets, revealing the full spectrum of cellular pathways modulated by this compound. This could uncover novel mechanisms of action beyond its known effects on mitochondrial respiration, a common target for rotenoids.

Elucidation of Upstream Regulatory Networks and Epigenetic Modulations

The specific signaling pathways and transcription factors that mediate the cellular response to this compound remain largely unknown. Future research should aim to identify the upstream regulatory networks that are activated or inhibited by this compound. This involves investigating key signaling cascades and identifying the transcription factors responsible for the observed changes in gene expression. Furthermore, exploring the potential epigenetic modifications induced by this compound, such as changes in DNA methylation or histone acetylation, could provide deeper insights into its long-term effects on cellular function. Understanding these regulatory layers is crucial for a complete picture of its mode of action.

In Silico Modeling for Target Identification and Drug Repurposing

Computational approaches, such as molecular docking and virtual screening, offer a powerful and efficient means to identify potential molecular targets of this compound. By modeling the interaction of this compound with a wide array of proteins, researchers can predict its binding affinities and identify novel targets that may not be apparent from experimental screens alone. This in silico approach can also be applied to drug repurposing, where existing databases of protein structures can be screened to find new therapeutic applications for this compound beyond its current scope. These computational studies can guide and prioritize future experimental validation, accelerating the pace of discovery.

Development of Novel Synthetic Strategies for this compound and its Analogs

The current supply of this compound relies on its extraction from natural sources like Mundulea sericea. To facilitate more extensive research and potential future applications, the development of efficient and scalable synthetic strategies is essential. While the synthesis of related rotenoids has been achieved, specific, high-yield synthetic routes for this compound itself are an important area for chemical research. Furthermore, the synthesis of a library of this compound analogs, with systematic modifications to its chemical structure, would be invaluable. These analogs could be screened for improved potency, selectivity, or altered biological activity, providing crucial structure-activity relationship (SAR) data.

Exploration of Multi-Targeted Therapeutic Strategies

Given that many complex diseases involve multiple biological pathways, compounds that can modulate several targets simultaneously are of great interest. Future research could explore the potential of this compound as a multi-targeted agent. Based on the findings from transcriptomic, proteomic, and in silico studies, it may be possible to identify multiple, disease-relevant pathways that are influenced by this compound. This could lead to the investigation of its efficacy in complex conditions where a multi-pronged therapeutic approach is beneficial. The development of therapeutic strategies that leverage the potential polypharmacology of this compound represents a promising, albeit currently unexplored, research avenue.

Q & A

Basic Research Questions

Q. What experimental models are most effective for preliminary screening of Mundoserone’s anti-angiogenic activity?

  • Methodological Answer : The zebrafish (Danio rerio) embryo model is widely used for initial screening due to its optical transparency, rapid development, and genetic tractability. In studies, transgenic Tg(fli1a:EGFP embryos were treated with this compound (2.5–10 µM) at 24 hours post-fertilization (hpf), and intersegmental vessel (ISV) formation was quantified via fluorescence microscopy. Dose-dependent inhibition of ISVs (e.g., 73.6% inhibition at 10 µM) provides a measurable endpoint .

Q. How is this compound’s mechanism of action linked to angiogenesis-related pathways?

  • Methodological Answer : RT-qPCR analysis in zebrafish embryos revealed this compound downregulates SLIT3, ROBO1, FGFR2/3, and PTP-RB, while upregulating NOTCH1A. These pathways modulate endothelial cell migration and vascular patterning. Researchers should prioritize gene expression profiling and Western blotting to validate protein-level changes .

Q. What concentration ranges of this compound are biologically relevant in in vivo models?

  • Methodological Answer : Effective doses in zebrafish range from 5–10 µM, with significant ISV inhibition observed at 10 µM. For mammalian models, dose extrapolation using allometric scaling (based on body surface area or metabolic rate) is recommended to establish comparable efficacy .

Advanced Research Questions

Q. How can contradictory results between this compound’s VEGF-independent and FGF-dependent mechanisms be resolved?

  • Methodological Answer : Contradictions may arise from model-specific vascular signaling. To address this:

  • Use siRNA knockdown in human endothelial cells to isolate FGFR/PTP-RB pathway effects.
  • Combine this compound with VEGF inhibitors (e.g., Bevacizumab) to assess combinatorial anti-angiogenic effects.
  • Validate findings in murine xenograft models to compare interspecies responses .

Q. What are the limitations of current this compound studies, and how can they be mitigated?

  • Methodological Answer : Key limitations include:

  • Lack of mammalian data : Expand to rodent models (e.g., Matrigel plug assay) to confirm translational relevance.
  • Safety concerns : Conduct toxicity assays (e.g., Ames test, micronucleus assay) and measure embryonic growth retardation in higher vertebrates.
  • Pathway specificity : Use CRISPR-Cas9-generated NOTCH1A knockout models to dissect its role in angiogenesis .

Q. How can researchers optimize this compound’s bioavailability for in vivo applications?

  • Methodological Answer :

  • Formulation : Test lipid nanoparticles or cyclodextrin complexes to enhance solubility.
  • Pharmacokinetics : Perform LC-MS/MS analysis to measure plasma half-life and tissue distribution in murine models.
  • Metabolic stability : Use liver microsome assays to identify major metabolites and CYP450 interactions .

Data Contradiction and Reproducibility

Q. Why do this compound-treated zebrafish show upregulated VEGFA despite anti-angiogenic effects?

  • Methodological Answer : This paradoxical result may reflect compensatory stress responses. To confirm:

  • Block VEGF receptors (e.g., SU5416) alongside this compound treatment.
  • Measure hypoxia-inducible factor 1-alpha (HIF-1α) levels to assess hypoxic signaling crosstalk .

Q. How can batch-to-batch variability in natural this compound extracts impact experimental outcomes?

  • Methodological Answer :

  • Standardize extraction protocols (e.g., HPLC purity ≥95%).
  • Include a positive control (e.g., PTK787, a VEGFR antagonist) in all assays.
  • Replicate experiments across ≥3 independent batches to quantify variability .

Tables of Key Findings

Parameter Zebrafish Model Proposed Mammalian Model
Effective Dose (µM)5–10 20–40 (estimated via allometry)
ISV Inhibition (%)73.6 ± 1.3 (10 µM) TBD (Matrigel assay)
Key Downregulated GenesSLIT3, ROBO1, FGFR2/3 VEGFR2, MMP-9 (hypothesized)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.